(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole

Description

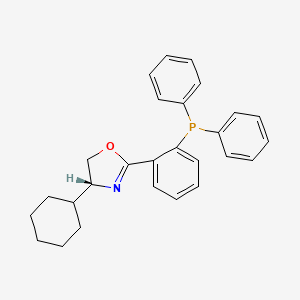

(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole is a chiral oxazoline-phosphine hybrid ligand with the molecular formula C₂₇H₂₈NOP (MW: 413.5 g/mol) and CAS number 944836-02-6 . The compound features:

- A cyclohexyl group at the 4-position of the oxazoline ring, providing steric bulk and conformational rigidity.

- A diphenylphosphanyl (PPh₂) group attached to the ortho-position of the phenyl ring, enabling strong σ-donation and π-backbonding in metal coordination.

- A rigid 4,5-dihydrooxazole backbone, which enhances enantioselectivity in asymmetric catalysis .

This ligand is commercially available in quantities of 100 mg to 1 g with high purity (≥97%) and is used in homogeneous catalysis, particularly in hydrogenation and cross-coupling reactions .

Properties

IUPAC Name |

[2-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h2-3,6-11,14-19,21,25H,1,4-5,12-13,20H2/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMYEHCIHFXGHU-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an amino acid derivative and a suitable aldehyde or ketone.

Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction.

Attachment of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced using a phosphination reaction, often involving a phosphine reagent and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often involving halogenated compounds or other electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), chromium(VI) compounds

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated compounds, electrophiles

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the oxazole ring

Reduction Products: Reduced forms of the compound

Substitution Products: Substituted oxazole derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole exhibit significant anticancer properties. For instance, derivatives of oxazole have been synthesized and tested for their cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth makes it a candidate for further development as an anticancer agent .

Antioxidant Properties

The antioxidant activity of related compounds has also been explored. Studies using the DPPH assay demonstrated that certain derivatives possess strong radical scavenging abilities, suggesting their potential use in formulations aimed at reducing oxidative stress .

Catalysis

This compound serves as a versatile ligand in catalysis. Its phosphanyl group can coordinate with metal centers, enhancing catalytic activity in various reactions, including:

- Cross-coupling reactions : The compound can facilitate the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

- Asymmetric synthesis : The chiral nature of the compound allows for enantioselective reactions, which are valuable in producing pharmaceuticals with specific stereochemical configurations .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a hole transport material can be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

Mechanism of Action

The mechanism by which (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets and pathways. The diphenylphosphanyl group can act as a ligand, coordinating to metal centers and influencing the reactivity of the compound. The oxazole ring can participate in various biochemical interactions, potentially affecting biological processes.

Comparison with Similar Compounds

Structural and Steric Variations

The 4-position substituent on the oxazoline ring critically influences steric and electronic properties. Below is a comparative analysis of key analogs:

Key Observations:

- Cyclohexyl vs.

- Cyclohexyl vs. Phenyl : The phenyl substituent (CAS 167171-03-1) introduces π-π interactions but lacks the three-dimensional bulk of cyclohexyl, which may reduce stereochemical control .

- Adamantyl Derivative : The adamantyl group (CAS 944836-03-7) offers unparalleled rigidity and hydrophobicity, making it suitable for reactions requiring water-resistant catalysts .

Electronic and Catalytic Performance

The PPh₂ group in all analogs enables strong metal binding, but differences in electron-donating/withdrawing effects arise from substituents:

- Cyclohexyl : Electron-donating alkyl groups stabilize metal centers in low oxidation states (e.g., Rh(I), Pd(0)), favoring hydrogenation and Heck reactions .

- Aromatic Substituents (Phenyl/Benzyl) : Electron-withdrawing effects may polarize the metal center, enhancing oxidative addition steps in cross-couplings (e.g., Suzuki-Miyaura) .

- Triphenyl Variant (CAS 2828432-26-2) : The extended π-system may stabilize charge-separated intermediates in photoredox catalysis .

Biological Activity

(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of phosphinooxazoline ligands. Its unique structure allows it to participate in various biological activities, particularly in catalysis and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 413.49 g/mol. The compound's structure features a cyclohexyl group, a diphenylphosphanyl moiety, and an oxazole ring, contributing to its biological properties.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role as a ligand in asymmetric catalysis. Ligands like this one are crucial in enhancing the selectivity and efficiency of chemical reactions, particularly in the synthesis of pharmaceuticals.

Key Biological Activities:

- Anticancer Activity : Some studies suggest that oxazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.

- Antimicrobial Properties : Preliminary studies indicate moderate antimicrobial activity against various bacterial strains.

- Antioxidant Effects : The compound may possess antioxidant properties that help mitigate oxidative stress in biological systems.

The mechanisms by which this compound exerts its effects are not fully elucidated but can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

- Receptor Modulation : It may interact with specific receptors to modulate cellular signaling pathways related to cancer proliferation and apoptosis.

- Radical Scavenging : The presence of the oxazole ring contributes to its ability to scavenge free radicals, thus protecting cells from oxidative damage.

Case Studies

Several studies have investigated the biological activities of phosphinooxazoline ligands similar to this compound:

-

Study on Anticancer Activity :

- A study evaluated the anticancer potential of various oxazole derivatives, including those with phosphino groups. Results indicated significant inhibition of cancer cell lines through apoptosis induction mechanisms.

-

Antimicrobial Evaluation :

- Research conducted on related compounds showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural features in determining efficacy.

-

Antioxidant Studies :

- Investigations into the antioxidant capacity revealed that oxazole derivatives can effectively reduce oxidative stress markers in vitro, indicating potential therapeutic applications in diseases associated with oxidative damage.

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole with high enantiomeric purity?

- Methodology :

- Chiral precursor utilization : Start with enantiopure amino alcohols (e.g., (S)-(+)-2-phenylglycinol) to ensure stereochemical control during oxazoline ring formation .

- Phosphine introduction : Couple the oxazoline intermediate with diphenylphosphine via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (>99% ee) .

- Critical parameters : Reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control of phosphine reagents .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons and carbons in the oxazoline ring (δ 4.0–5.5 ppm for dihydrooxazole protons) and aromatic regions (δ 6.8–7.8 ppm for phenyl groups) .

- ³¹P NMR : Verify phosphine coordination (δ ~−5 to +10 ppm) .

- Crystallography :

- X-ray diffraction : Resolve stereochemistry using SHELXT for space-group determination and Mercury for 3D visualization. Typical bond lengths: P–C (1.82 Å), N–O (1.36 Å) .

- Example data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.25 (m, 2H, CH₂ oxazoline) | |

| X-ray | Crystallographic R-factor <5% |

Advanced Research Questions

Q. What mechanistic role does the cyclohexyl substituent play in asymmetric catalysis mediated by this ligand?

- Steric effects : The bulky cyclohexyl group enhances enantioselectivity by restricting rotational freedom in the palladium-ligand complex, favoring specific transition states .

- Electronic modulation : Electron-donating cyclohexyl groups stabilize Pd(0) intermediates in cross-coupling reactions, accelerating oxidative addition steps .

- Case study : In allylic alkylation, cyclohexyl-substituted PHOX ligands achieve >90% ee vs. 70–80% for isopropyl analogs .

Q. How do computational DFT studies enhance understanding of this ligand’s electronic properties?

- Methodology :

- Geometry optimization : Use B3LYP/6-31G* to model the ligand-metal complex. Include exact exchange corrections for accurate thermochemistry .

- Frontier orbitals : Analyze HOMO/LUMO distribution to predict reactivity (e.g., HOMO localization on phosphorus for nucleophilic attack) .

- Key findings :

- The phosphine moiety acts as a σ-donor, while the oxazoline nitrogen provides π-backbonding stability to Pd(II) centers .

- Data table :

| Parameter | Value (DFT) | Reference |

|---|---|---|

| P–Pd bond length | 2.29 Å | |

| HOMO energy (eV) | −5.7 |

Q. What strategies resolve contradictions in enantioselectivity data across different catalytic systems?

- Systematic analysis :

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve selectivity in Heck reactions but reduce rates in Suzuki couplings .

- Additive screening : Silver salts (Ag₂CO₃) enhance Pd catalyst stability, mitigating ligand decomposition .

- Case study : In a 2025 study, (R)-4-Cyclohexyl-PHOX achieved 95% ee in aryl amination (toluene, 60°C) vs. 82% ee in THF .

Key Research Findings

- Stereochemical robustness : The (R)-configuration at C4 is critical for enantioselectivity; epimerization reduces ee by >50% .

- Ligand stability : Decomposition occurs above 100°C, limiting high-temperature applications .

- Industrial relevance : While not commercialized, this ligand’s modular synthesis supports tailored catalysis research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.